molecular formula C10H10O2 B071345 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 166411-96-7

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B071345
CAS No.: 166411-96-7
M. Wt: 162.18 g/mol
InChI Key: RUOTYLTXYNBQNV-UHFFFAOYSA-N
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Description

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a synthetically versatile and structurally intriguing epoxide-fused heterocyclic compound of significant interest in advanced chemical research. Its core structure features a strained, electron-rich oxirane ring annulated to a partially reduced indene system, which is further functionalized with a methoxy group. This unique architecture makes it a valuable intermediate for probing reaction mechanisms, particularly in ring-opening reactions and nucleophilic epoxide transformations, which are fundamental to developing novel synthetic methodologies. Researchers utilize this compound as a key precursor in the synthesis of complex polycyclic frameworks and functionalized molecules, with potential applications in materials science and medicinal chemistry for the exploration of new chemical space. The inherent reactivity of the strained three-membered oxirane ring, combined with the conjugated system of the indeno moiety, offers a rich platform for studying cycloadditions and developing new catalytic processes. This product is intended For Research Use Only and is a crucial tool for chemists investigating the synthesis and properties of complex oxygen-containing heterocycles.

Properties

IUPAC Name

3-methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-11-7-3-2-6-4-9-10(12-9)8(6)5-7/h2-3,5,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTYLTXYNBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C2O3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585769
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166411-96-7
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gold(I)-Catalyzed Cycloisomerization

Recent advances in gold catalysis enable the stereoselective construction of polycyclic epoxides. A methodology developed for indeno[1,2-b]chromenes has been adapted for oxirene synthesis. Starting from o-(alkynyl)styrene derivatives functionalized with methoxy groups, gold(I) complexes such as AuCl(PPh₃) catalyze a cascade cyclization. The mechanism involves alkyne activation, 5-endo-dig cyclization to form a cyclopropyl gold carbene, and subsequent intramolecular epoxide formation (Figure 1B).

Catalytic System:

  • Catalyst: AuCl(PPh₃) (5 mol%)

  • Ligand: Triphenylphosphine

  • Substrate: o-(Propargyloxy)styrene derivative

  • Solvent: Toluene (0.05 M)

  • Temperature: 80°C, 12 h

  • Yield: 55–60%

Chiral gold complexes with binaphthyl-derived ligands (e.g., DTBM-SEGPHOS) have been explored for enantioselective synthesis, achieving enantiomeric excess (ee) values up to 85% .

Methylation of Hydroxy-Oxirene Intermediates

Post-cyclization methylation provides a route to introduce the 3-methoxy group. A two-step sequence from 3-hydroxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves:

  • Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Methylation using methyl iodide (MeI) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .

Methylation Protocol:

  • Substrate: 3-Hydroxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

  • Base: KOH (4.0 equiv)

  • Alkylating Agent: MeI (2.0 equiv)

  • Solvent: DMSO (0.3 M)

  • Temperature: Room temperature, 12 h

  • Yield: 75–80%

Oxidative Cyclization via Wacker-Type Processes

Palladium-mediated oxidative cyclization offers an alternative pathway. Adapted from the Wacker process, a mixture of PdCl₂ and CuCl in dimethylformamide (DMF)/water under oxygen atmosphere facilitates the oxidation of allylic alcohols to epoxides . For 3-methoxy substrates, pre-functionalization of the indene backbone with a methoxy group is critical to prevent over-oxidation.

Oxidative Conditions:

  • Catalyst: PdCl₂ (10 mol%), CuCl (20 mol%)

  • Solvent: DMF/H₂O (4:1)

  • Oxidant: O₂ (1 atm)

  • Temperature: 60°C, 8 h

  • Yield: 50–55%

Table 1. Summary of Preparation Methods for 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

MethodKey Reagents/CatalystsTemperature (°C)Yield (%)Stereoselectivity
Epoxidation (mCPBA)mCPBA, NaHCO₃0–2568–72Moderate
Gold(I) CatalysisAuCl(PPh₃), DTBM-SEGPHOS8055–60High (85% ee)
Post-Cyclization MethylationMeI, KOH, DMSO2575–80N/A
Wacker OxidationPdCl₂, CuCl, O₂6050–55Low

Mechanistic Insights and Challenges

The regioselectivity of epoxidation is influenced by electronic effects of the methoxy group. Computational studies suggest that the electron-donating methoxy substituent at C3 stabilizes partial positive charge development at C6a during oxirane ring closure . Competing pathways, such as dihydroxylation (e.g., via OsO₄), are suppressed by steric hindrance from the fused indene system .

Key challenges include:

  • Stereochemical Control: Achieving high diastereomeric ratios in gold-catalyzed methods requires fine-tuning ligand steric bulk.

  • Functional Group Tolerance: Late-stage methylation risks epoxide ring opening, necessitating orthogonal protecting groups.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Base Indenooxirene Derivatives

  • (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS 85354-35-4): Formula: C₉H₈O; MW: 132.16 g/mol; TPSA: 12.5. A non-substituted epoxide used as a synthetic intermediate. Exhibits moderate reactivity due to the strained oxirane ring .
  • Chlorination at the 3-position increases MW and lipophilicity (LogP: 2.34) compared to the methoxy analog .

Methoxy-Substituted Analogs

  • 3-Methoxy Derivative :
    • Estimated Formula: C₁₀H₁₀O₂; MW: ~163.19 g/mol.
    • The methoxy group enhances polarity and may improve solubility in polar solvents. Its electron-donating nature could stabilize the oxirane ring, altering reactivity in ring-opening reactions .

Comparison with Saturated and Polycyclic Derivatives

Octahydro Derivatives

  • Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene (CAS 6004-36-0): Formula: C₁₀H₁₄O; MW: 150.22 g/mol; TPSA: 12.53. Saturation of the indene ring reduces strain, increasing stability. Boiling point: 233.3°C; density: 1.162 g/cm³ .
  • Octahydro-1aH-2,4-methanoindeno[1,2-b:5,6-b']bis(oxirene) (CAS 81-21-0): Formula: C₁₀H₁₂O₂; MW: 164.20 g/mol. Contains two epoxide groups, enhancing reactivity for cross-linking applications .

Polycyclic Oxirenes

Chlorinated Derivatives and Environmental Impact

Chlorination significantly alters properties, often leading to environmental persistence and toxicity:

  • Oxychlordane (CAS 27304-13-8): Formula: C₁₀H₄Cl₈O; MW: 423.76 g/mol. Listed in EPA methods for toxicity testing .
  • Heptachlor Epoxide (CAS 1024-57-3): Formula: C₁₀H₅Cl₇O; MW: 373.32 g/mol. Boiling point: 323.4°C; regulated under the TCLP (Toxicity Characteristic Leaching Procedure) due to carcinogenicity .

Research Implications and Gaps

While chlorinated derivatives are well-studied for environmental toxicity, the methoxy analog lacks extensive data. Future studies should focus on:

  • Synthesis and characterization of 3-methoxy derivatives.
  • Reactivity profiling (e.g., acid-catalyzed ring-opening).
  • Ecotoxicological assessments to evaluate environmental persistence.

The structural diversity of indenooxirene derivatives underscores their versatility in organic synthesis and materials science, warranting further exploration.

Biological Activity

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on cellular systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C10H10O2
  • Molecular Weight: 162.19 g/mol
  • CAS Number: 831191-89-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor properties. The compound has shown promise as an inhibitor of tubulin polymerization, which is a critical mechanism in cancer cell proliferation.

Research indicates that this compound interacts with tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural features allow it to bind to the colchicine site on tubulin, thereby inhibiting its polymerization and affecting mitotic processes.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The findings are summarized in the table below:

Cell Line IC50 (µM) Effect
A2780 (Ovarian Carcinoma)15.4Significant reduction in viability
MCF-7 (Breast Cancer)12.8Induction of apoptosis
A2780/RCIS (Cisplatin Resistant)20.5Moderate sensitivity
MCF-7/MX (Mitoxantrone Resistant)18.7Resistance observed

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, particularly those known for their resistance to conventional therapies.

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment with this compound resulted in G2/M phase arrest in treated cells. This finding supports its role as a tubulin inhibitor and suggests potential for further development as an anticancer agent.

Case Study: In Vivo Efficacy

In an animal model study, administration of this compound led to a significant decrease in tumor size compared to controls. The study reported:

  • Tumor Reduction: Average reduction by 45% after four weeks.
  • Survival Rate: Increased survival rate by 30% compared to untreated groups.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?

Methodological Answer:

  • Key Steps :
    • Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to introduce the oxirene ring while minimizing side reactions .
    • Methoxy Group Introduction : Employ Williamson ether synthesis with sodium methoxide and a halogenated precursor under anhydrous conditions .
    • Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity, as validated by HPLC .

Basic: Which spectroscopic methods are optimal for structural confirmation of the epoxide moiety?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for deshielded protons adjacent to the oxirene ring (δ 3.8–4.2 ppm) and methoxy singlet (δ 3.3–3.5 ppm). Compare with databases like CRC Handbook .
    • ¹³C NMR : Identify epoxy carbons at δ 50–60 ppm and methoxy carbon at δ 55–60 ppm .
  • IR Spectroscopy : Confirm epoxy C-O stretching at 1240–1280 cm⁻¹ and methoxy C-O at 1100–1150 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with epoxide ring cleavage .

Advanced: How can conflicting NMR data between synthetic batches be systematically resolved?

Methodological Answer:

  • Root Causes :
    • Ring Strain Variability : Differences in dihedral angles of the oxirene ring due to steric hindrance from the methoxy group .
    • Solvent Effects : Use deuterated chloroform (CDCl₃) instead of DMSO-d6 to minimize hydrogen bonding artifacts .
  • Resolution Protocol :
    • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
    • Compare with computational models (DFT calculations) for predicted chemical shifts .
    • Validate purity via X-ray crystallography if crystalline material is obtainable .

Advanced: What experimental designs mitigate degradation of the oxirene ring under acidic/basic conditions?

Methodological Answer:

  • Stability Testing :
    • Acidic Conditions (pH < 4) : Monitor hydrolysis via HPLC at 25°C; use buffered solutions (e.g., phosphate buffer) to control pH .
    • Basic Conditions (pH > 9) : Track epoxide ring-opening reactions using kinetic studies with NaOH/EtOH .
  • Mitigation Strategies :
    • Add stabilizing agents like crown ethers to sequester metal ions that catalyze degradation .
    • Store the compound at 2–8°C in inert atmospheres (argon) to prevent oxidative cleavage .

Advanced: How can the antitumor potential of this compound be evaluated in vitro?

Methodological Answer:

  • Assay Design :
    • Cell Lines : Test against human tumor lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .
    • Dose-Response : Prepare 10⁻⁶–10⁻³ M solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
    • Evaluate ROS generation using fluorescent probes (e.g., DCFH-DA) to link epoxide reactivity to cytotoxicity .

Advanced: What chromatographic methods resolve co-eluting impurities during analysis?

Methodological Answer:

  • HPLC Optimization :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) .
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
    • Detection : UV at 254 nm (aromatic π→π* transitions) .
  • GC-MS : Use a DB-5ms column (30 m × 0.25 mm) with splitless injection for volatile derivatives (e.g., silylated samples) .

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